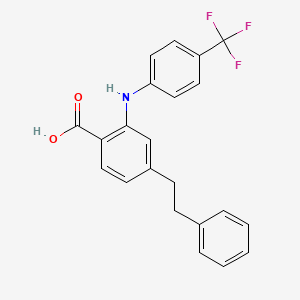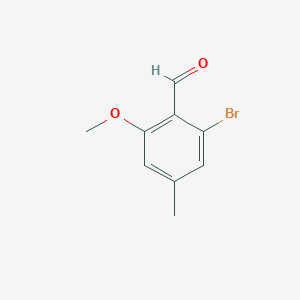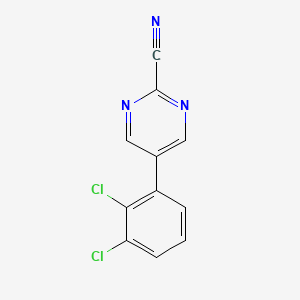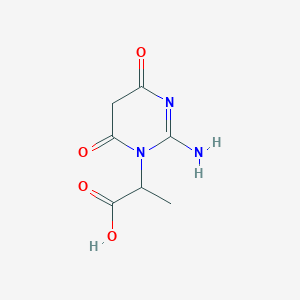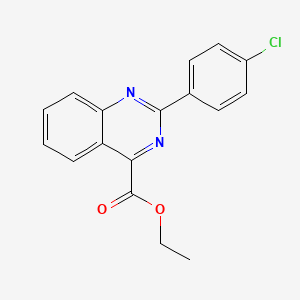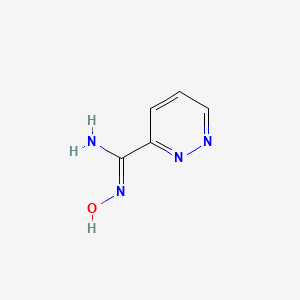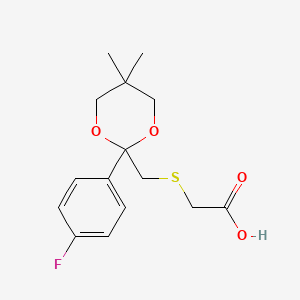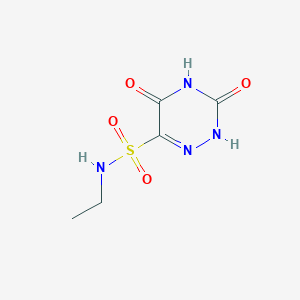![molecular formula C7H9N5 B13105156 3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine CAS No. 61139-85-3](/img/structure/B13105156.png)
3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,7-Trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is a heterocyclic compound featuring a fused ring structure composed of triazole and triazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with methylating agents under controlled conditions to introduce the methyl groups at the desired positions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3,4,7-trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress and product quality .
Análisis De Reacciones Químicas
Types of Reactions
3,4,7-Trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .
Aplicaciones Científicas De Investigación
3,4,7-Trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine has several scientific research applications:
Mecanismo De Acción
The mechanism by which 3,4,7-trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dinitro-[1,2,4]triazolo[5,1-c][1,2,4]triazine: Known for its energetic properties and used in the development of explosives.
1,2,4-Triazolo[1,5-a][1,3,5]triazine: Studied for its high nitrogen content and potential use in energetic materials.
Uniqueness
3,4,7-Trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, including its potential use as a therapeutic agent and in the development of advanced materials .
Propiedades
Número CAS |
61139-85-3 |
|---|---|
Fórmula molecular |
C7H9N5 |
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
3,4,7-trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C7H9N5/c1-4-5(2)12-7(10-9-4)8-6(3)11-12/h1-3H3 |
Clave InChI |
JMJJXGNKTBUWFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C(=NC(=N2)C)N=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


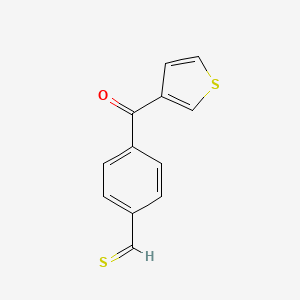
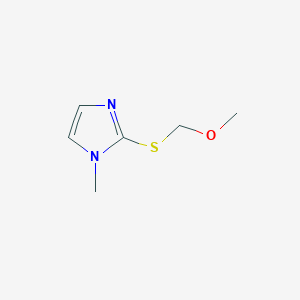

![N4,N4,N4',N4'-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13105100.png)
